Econazole sulfosalicylate
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Overview
Description
Econazole sulfosalicylate is a synthetic antifungal drug that belongs to the imidazole family. It is used to treat a wide range of fungal infections, including ringworm, athlete's foot, and jock itch. Econazole sulfosalicylate is a potent inhibitor of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes.
Mechanism of Action
The mechanism of action of econazole sulfosalicylate involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol. Ergosterol is a key component of fungal cell membranes, and its depletion leads to membrane dysfunction and cell death. Econazole sulfosalicylate also disrupts the synthesis of other fungal components, such as triglycerides and phospholipids.
Biochemical and Physiological Effects:
Econazole sulfosalicylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit fungal growth and replication, as well as to induce apoptosis in fungal cells. In addition, econazole sulfosalicylate has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its efficacy in treating certain conditions.
Advantages and Limitations for Lab Experiments
One advantage of econazole sulfosalicylate is its broad-spectrum activity against a wide range of fungal species. It is also relatively easy to synthesize and has a low toxicity profile. However, econazole sulfosalicylate may have limited efficacy against certain types of fungi, and its use may be limited by the development of drug resistance.
Future Directions
There are several potential future directions for research on econazole sulfosalicylate. One area of interest is the development of novel formulations that can enhance its efficacy and reduce its toxicity. Another area of interest is the investigation of its potential use in combination with other drugs to treat fungal infections. Finally, there is a need for further research to better understand the mechanism of action of econazole sulfosalicylate and to identify potential new targets for antifungal therapy.
Synthesis Methods
The synthesis of econazole sulfosalicylate involves the reaction of econazole nitrate with sodium sulfosalicylate in the presence of a base. The reaction proceeds via the displacement of the nitrate group by the sulfosalicylate group, resulting in the formation of econazole sulfosalicylate. The process is typically carried out in a solvent such as ethanol or water.
Scientific Research Applications
Econazole sulfosalicylate has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. In addition, econazole sulfosalicylate has been investigated for its potential use in the treatment of other conditions, such as acne and rosacea.
properties
CAS RN |
118308-71-7 |
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Product Name |
Econazole sulfosalicylate |
Molecular Formula |
C25H21Cl3N2O7S |
Molecular Weight |
599.9 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C18H15Cl3N2O.C7H6O6S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-9,12,18H,10-11H2;1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
WJRNYYWHDHVDCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
synonyms |
E-SSA econazole sulfosalicylate |
Origin of Product |
United States |
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